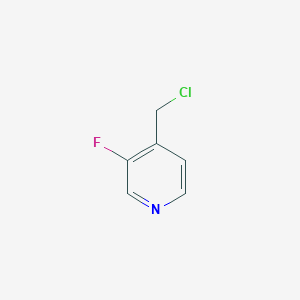

4-(Chloromethyl)-3-fluoropyridine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of chloromethylation reactions . For example, a synthetic method of 4-(chloromethyl)pyridine hydrochloride involves several steps including the oxidation of 4-methylpyridine into 4-picolinic acid, followed by a series of reactions to produce the target product .Applications De Recherche Scientifique

Directed Lithiation and Synthesis

4-Chloro and 4-fluoropyridines, including 4-(Chloromethyl)-3-fluoropyridine, have been ortho-lithiated using n-butyllithium-TMEDA chelate or lithium diiso-propylamide at low temperatures. This process leads to the formation of 3-lithio 4-halopyridines, which can react with various electrophiles to produce diverse 3,4-disubstituted pyridines. These synthons have applications in the synthesis of compounds like naphthyridine, xanthone, coumarin, and analogues of chlotrimazol. Lithiation of 4-fluoropyridine, for instance, directly leads to 3,4-pyridyne, which can be trapped by cycloaddition with furans (Marsais, Trécourt, Breant, & Quéguiner, 1988).

Regioselective Amidomethylation

4-Chloro-3-fluoropyridine can be effectively utilized in regioselective amidomethylation processes. This involves kinetic deprotonation followed by reaction with DMF to yield 2-formyl-4-chloro-3-fluoropyridine, which is then converted to 2-aminomethyl analogues. This method is particularly useful for producing compounds like N-Boc analogues in a single step, highlighting its efficiency and scalability (Papaioannou, Fray, Rennhack, Sanderson, & Stokes, 2020).

Synthesis of Fluorinated Pyridines

The synthesis of various fluorinated pyridines has been investigated using 4-halopyridines, including this compound. For example, fluorodediazoniation of aminopyridines in anhydrous hydrogen fluoride has been used to synthesize different fluorinated pyridines, showcasing the versatility of this compound in producing a range of fluorinated derivatives (Boudakian, 1981).

Covalent Protein Modification

4-Halopyridines, including this compound, have been studied for their potential in selective, tunable, and switchable covalent protein modification. This approach is useful for developing chemical probes, with 4-halopyridines acting as quiescent affinity labels requiring catalysis for activation (Schardon, Tuley, Er, Swartzel, & Fast, 2017).

Vibrational Spectroscopy

The vibrational spectra of monosubstituted pyridines, such as this compound, have been studied, providing insights into their molecular structure. This research helps in understanding the molecular dynamics and characteristics of such compounds (Green, Kynaston, & Paisley, 1963).

Safety and Hazards

Propriétés

IUPAC Name |

4-(chloromethyl)-3-fluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c7-3-5-1-2-9-4-6(5)8/h1-2,4H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVYIGBZCTUZNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CCl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

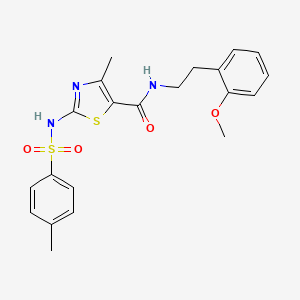

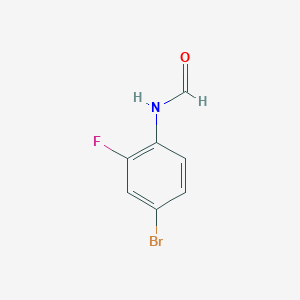

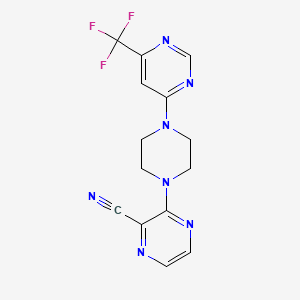

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((4-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2542455.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol](/img/no-structure.png)

![8-((4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2542460.png)

![2-cyano-N-[(furan-2-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2542462.png)

![N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-methylethanediamide](/img/structure/B2542472.png)

![(Z)-N-(5,5-dioxido-3-(3-(trifluoromethyl)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2542473.png)

![Tert-butyl N-[[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]methyl]carbamate](/img/structure/B2542474.png)

amine hydrochloride](/img/structure/B2542476.png)